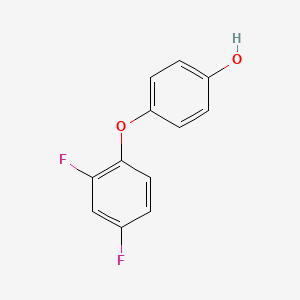
4-(2,4-Difluorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenoxy)phenol is a useful research compound. Its molecular formula is C12H8F2O2 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Chemistry
1. Intermediate in Organic Synthesis
- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a versatile building block in organic chemistry.
2. Curing Agents for Epoxy Resins
- 4-(2,4-Difluorophenoxy)phenol has been identified as an effective curing agent for epoxy resins. These resins are widely used in electronics and coatings due to their excellent mechanical properties and thermal stability. The incorporation of this compound can enhance the performance characteristics of epoxy formulations .
Biological Applications
1. Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modified phenolic compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Research
- There is ongoing research into the anticancer properties of phenolic compounds similar to this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells, thus presenting opportunities for therapeutic applications in oncology .
Environmental Applications
1. Herbicides
- The compound has been explored for its potential use as an active ingredient in herbicides. Its efficacy in controlling weed growth while minimizing environmental impact is being investigated, with promising results indicating its viability as a safer alternative to traditional herbicides .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Chemistry | Intermediate for synthesis | Versatile building block for complex molecules |
| Materials Science | Curing agent for epoxy resins | Enhances mechanical properties and thermal stability |
| Biological Research | Antimicrobial activity | Effective against various bacterial strains |
| Oncology | Potential anticancer properties | Induces apoptosis in cancer cells |
| Environmental Science | Active ingredient in herbicides | Safer alternative with lower environmental impact |
Case Studies
Case Study 1: Epoxy Resin Formulation
In a study conducted by researchers at a leading materials science institute, this compound was incorporated into an epoxy resin formulation. The results showed improved thermal stability and mechanical strength compared to standard formulations without this compound. This highlights its potential in enhancing material properties for industrial applications.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical applications where infection control is critical.
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-(2,4-difluorophenoxy)phenol |
InChI |
InChI=1S/C12H8F2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H |
Clé InChI |
JPEJUCMBHWQOMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















